Dabigatran-d3 - 1246817-44-6

Dabigatran-d3

Catalog Number: EVT-1465024
CAS Number: 1246817-44-6
Molecular Formula: C25H25N7O3
Molecular Weight: 474.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dabigatran-d3 is a deuterated analog of Dabigatran, a potent, reversible, oral direct thrombin inhibitor. As a stable isotope-labeled compound, Dabigatran-d3 serves primarily as an internal standard in analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). [, , , , ] Its primary role in scientific research is to facilitate the accurate and precise quantification of Dabigatran in biological matrices, such as plasma. [, , , , ] This application is crucial in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Dabigatran.

Dabigatran Etexilate Mesylate (DABE)

Compound Description: Dabigatran etexilate mesylate (DABE) is a prodrug of dabigatran. It is rapidly converted to dabigatran in the body after oral administration []. This rapid conversion makes the detection of DABE in plasma practically impossible [].

Reference: [] Development and Validation of UPLC-MS/MS Method for Quantifying of Free and Total Dabigatran in Human Plasma: An Application for a Bioequivalence Study. https://www.semanticscholar.org/paper/df2437c022e2279301d409c2486cc271f9127474

Dabigatran

Compound Description: Dabigatran is a novel direct oral anticoagulant agent used for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation []. It directly inhibits both free and fibrin-bound thrombin [].

References: [] Dabigatran versus warfarin in patients with atrial fibrillation. https://www.semanticscholar.org/paper/14aeda7670810c967e22303ce282065eeec7fb5f[32] Dabigatran must be used carefully: literature review and recommendations for management of adverse events. https://www.semanticscholar.org/paper/3285c7c411ec74912b33fceac7cd5645d91dbb78

Rivaroxaban

Compound Description: Rivaroxaban is a direct factor Xa inhibitor, another type of non-vitamin K antagonist oral anticoagulant (NOAC) used for stroke prevention in patients with non-valvular atrial fibrillation [].

Relevance: Although Rivaroxaban has a different mechanism of action than Dabigatran, both belong to the same category of drugs, NOACs. They are often compared in research studies assessing their efficacy and safety profiles, such as those investigating the risk of bleeding and stroke in patients with atrial fibrillation [, , , , ].

References: [] Comparison of dabigatran, rivaroxaban, and apixaban for effectiveness and safety in atrial fibrillation: a nationwide cohort study. https://www.semanticscholar.org/paper/01b8cd631e58a1aa40ceb32758f3050076b3a052[10] Idarucizumab for Dabigatran Reversal — Full Cohort Analysis. https://www.semanticscholar.org/paper/990e109144a11e7525d666c16d449e75aa50b639[19] Effectiveness and Safety of Apixaban, Dabigatran, Rivaroxaban, and Warfarin in Asians With Nonvalvular Atrial Fibrillation. https://www.semanticscholar.org/paper/43f43e83d2e1fe8f0cae90e5172bbe2d1b32dd76[24] Comparative risk of gastrointestinal bleeding with dabigatran, rivaroxaban, and warfarin: population based cohort study. https://www.semanticscholar.org/paper/4807fbbccaf680edba1f1a544afc5ae3f8a4e537 [] Real-world comparison of major bleeding risk among non-valvular atrial fibrillation patients initiated on apixaban, dabigatran, rivaroxaban, or warfarin. https://www.semanticscholar.org/paper/5df435bf39696a61331ca71d5aa13c1d3c1ea28a

Apixaban

Compound Description: Apixaban is another NOAC that directly inhibits factor Xa, used for the prevention of stroke and systemic embolism in patients with NVAF [].

Relevance: Apixaban, like Rivaroxaban, belongs to the NOAC class of drugs and is often compared with Dabigatran in studies evaluating their effectiveness and safety, specifically in the context of major bleeding risk and stroke prevention in patients with NVAF [, , , ].

References: [] Comparison of dabigatran, rivaroxaban, and apixaban for effectiveness and safety in atrial fibrillation: a nationwide cohort study. https://www.semanticscholar.org/paper/01b8cd631e58a1aa40ceb32758f3050076b3a052[19] Effectiveness and Safety of Apixaban, Dabigatran, Rivaroxaban, and Warfarin in Asians With Nonvalvular Atrial Fibrillation. https://www.semanticscholar.org/paper/43f43e83d2e1fe8f0cae90e5172bbe2d1b32dd76[24] Comparative risk of gastrointestinal bleeding with dabigatran, rivaroxaban, and warfarin: population based cohort study. https://www.semanticscholar.org/paper/4807fbbccaf680edba1f1a544afc5ae3f8a4e537 [] Real-world comparison of major bleeding risk among non-valvular atrial fibrillation patients initiated on apixaban, dabigatran, rivaroxaban, or warfarin. https://www.semanticscholar.org/paper/5df435bf39696a61331ca71d5aa13c1d3c1ea28a

Warfarin

Compound Description: Warfarin is a vitamin K antagonist (VKA) that has been the standard treatment for the prevention of stroke in patients with atrial fibrillation for many years [].

Relevance: Warfarin serves as a benchmark against which newer anticoagulants, including Dabigatran, are often compared. Numerous studies have been conducted to evaluate the efficacy and safety of Dabigatran compared to Warfarin in preventing stroke and bleeding events in patients with atrial fibrillation [, , , , , , ].

References: [] Comparison of dabigatran, rivaroxaban, and apixaban for effectiveness and safety in atrial fibrillation: a nationwide cohort study. https://www.semanticscholar.org/paper/01b8cd631e58a1aa40ceb32758f3050076b3a052[7] Dabigatran for Prevention of Stroke after Embolic Stroke of Undetermined Source. https://www.semanticscholar.org/paper/74b48388e697bcca91f1a3f05398a227f27e825f [] Dabigatran versus warfarin in patients with atrial fibrillation. https://www.semanticscholar.org/paper/14aeda7670810c967e22303ce282065eeec7fb5f[17] Treatment of Acute Venous Thromboembolism With Dabigatran or Warfarin and Pooled Analysis. https://www.semanticscholar.org/paper/0ac527426c40e5fb2c65c4ee6f874425a7148de1[19] Effectiveness and Safety of Apixaban, Dabigatran, Rivaroxaban, and Warfarin in Asians With Nonvalvular Atrial Fibrillation. https://www.semanticscholar.org/paper/43f43e83d2e1fe8f0cae90e5172bbe2d1b32dd76[21] Association Between Dabigatran vs Warfarin and Risk of Osteoporotic Fractures Among Patients With Nonvalvular Atrial Fibrillation. https://www.semanticscholar.org/paper/dec154e55c6d8797ab98f7fef6afd96753c43071[24] Comparative risk of gastrointestinal bleeding with dabigatran, rivaroxaban, and warfarin: population based cohort study. https://www.semanticscholar.org/paper/4807fbbccaf680edba1f1a544afc5ae3f8a4e537

Overview

Dabigatran-d3 is a stable isotope-labeled analog of dabigatran, which is an oral anticoagulant used primarily for the prevention of thromboembolic events in patients with atrial fibrillation and for the treatment of deep vein thrombosis and pulmonary embolism. The “d3” designation indicates that this compound contains three deuterium atoms, which are isotopes of hydrogen. This modification enhances its utility in pharmacokinetic studies, specifically in tracing and quantifying dabigatran concentrations in biological samples.

Source

Dabigatran-d3 is synthesized from dabigatran etexilate, the prodrug form of dabigatran. The synthesis involves the incorporation of deuterium into the molecular structure during the production process. The primary sources for its synthesis include pharmaceutical companies and specialized laboratories focusing on isotopically labeled compounds.

Classification

Dabigatran-d3 falls under the category of anticoagulants, specifically direct thrombin inhibitors. It is classified as a small molecule drug and is utilized primarily in clinical research settings to study the pharmacokinetics and pharmacodynamics of dabigatran.

Synthesis Analysis

Methods

The synthesis of dabigatran-d3 typically involves several chemical reactions that incorporate deuterium into the structure of dabigatran. The general synthetic route may include:

  1. Esterification: Starting from methylamino-m-nitrobenzoate, an esterification reaction is performed to produce an intermediate.
  2. Reduction: The nitro group in the intermediate is reduced to an amino group using deuterated reducing agents.
  3. Formation of Dabigatran: Subsequent reactions involve coupling with other intermediates and final transformations to yield dabigatran-d3.

Technical Details

The synthesis often employs techniques such as liquid chromatography for purification and characterization, ensuring high purity and yield. Specific conditions such as temperature, pressure, and reaction time are meticulously controlled to optimize the incorporation of deuterium.

Molecular Structure Analysis

Structure

Dabigatran-d3 retains the core structure of dabigatran but includes three deuterium atoms at specific positions within its molecular framework. This modification does not significantly alter its therapeutic properties but allows for enhanced detection methods in analytical chemistry.

Data

The molecular formula for dabigatran is C1919H2121N77O33, while for dabigatran-d3, it would be C1919H1818D33N77O33. The presence of deuterium can be confirmed through mass spectrometry, where a shift in molecular weight corresponding to the addition of three units (from hydrogen to deuterium) is observed.

Chemical Reactions Analysis

Reactions

Dabigatran-d3 undergoes similar chemical reactions as its non-labeled counterpart, including:

  1. Hydrolysis: In biological systems, dabigatran-d3 is rapidly converted from its prodrug form into active dabigatran by esterases.
  2. Binding Interactions: It exhibits binding interactions with thrombin, which are essential for its anticoagulant activity.

Technical Details

The kinetic parameters associated with these reactions can be studied using various analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS). These methods allow for precise quantification of dabigatran-d3 in biological matrices.

Mechanism of Action

Process

Dabigatran acts as a direct inhibitor of thrombin, preventing the conversion of fibrinogen to fibrin, which is crucial in blood clot formation. The mechanism involves competitive inhibition at the active site of thrombin.

Data

Studies have shown that dabigatran has a rapid onset of action with peak plasma concentrations typically occurring within 1-2 hours after administration. The pharmacokinetics can be quantitatively assessed using dabigatran-d3 as an internal standard during mass spectrometric analysis.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dabigatran-d3 typically appears as a white to off-white crystalline solid.
  • Solubility: It is soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Dabigatran-d3 exhibits stability under standard laboratory conditions but should be protected from light and moisture.
  • Melting Point: The melting point may vary slightly due to isotopic substitution but generally aligns closely with that of regular dabigatran.

Relevant data can be obtained from studies focusing on its stability profile under various conditions, which are critical for ensuring accurate results during pharmacological evaluations.

Applications

Scientific Uses

Dabigatran-d3 is primarily utilized in research settings for:

  • Pharmacokinetic Studies: It serves as an internal standard in quantitative analyses to determine the concentration of dabigatran in human plasma or other biological fluids.
  • Drug Interaction Studies: Researchers employ it to investigate potential interactions between dabigatran and other medications.
  • Clinical Trials: Its use in clinical trials helps elucidate the pharmacodynamics and therapeutic efficacy of dabigatran formulations.

Properties

CAS Number

1246817-44-6

Product Name

Dabigatran-d3

IUPAC Name

3-[[2-[(4-carbamimidoylanilino)methyl]-1-(trideuteriomethyl)benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid

Molecular Formula

C25H25N7O3

Molecular Weight

474.5 g/mol

InChI

InChI=1S/C25H25N7O3/c1-31-20-10-7-17(25(35)32(13-11-23(33)34)21-4-2-3-12-28-21)14-19(20)30-22(31)15-29-18-8-5-16(6-9-18)24(26)27/h2-10,12,14,29H,11,13,15H2,1H3,(H3,26,27)(H,33,34)/i1D3

InChI Key

YBSJFWOBGCMAKL-FIBGUPNXSA-N

SMILES

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N

Synonyms

N-[[2-[[[4-(Aminoiminomethyl)phenyl]amino]methyl]-1-(methyl-d3)-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine; BIBR 953-d3; BIBR 953ZW-d3;

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.